molecular formula C12H13N3O B1195474 3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one CAS No. 127792-75-0

3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one

Cat. No.: B1195474
CAS No.: 127792-75-0
M. Wt: 215.25 g/mol
InChI Key: PJYVGMRFPFNZCT-UHFFFAOYSA-N
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Description

CP 93129 is a chemical compound known for its potent and selective action as a serotonin 5-hydroxytryptamine 1B receptor agonist. This compound has been extensively studied for its role in modulating neurotransmitter release in the brain, particularly serotonin and dopamine .

Biochemical Analysis

Biochemical Properties

3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one plays a significant role in biochemical reactions, particularly as a serotonin receptor agonist. It interacts with the 5-HT1B receptor, showing high selectivity and potency. The compound inhibits forskolin-stimulated adenylate cyclase activity specifically at the 5-HT1B receptor, which is crucial for its biochemical discrimination . This interaction highlights its potential in regulating serotonin-mediated physiological processes.

Cellular Effects

The effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, direct infusion of the compound into the paraventricular nucleus of the hypothalamus in rats significantly inhibits food intake, implicating its role in regulating feeding behavior through 5-HT1B receptors . This indicates its potential impact on cellular signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one exerts its effects through binding interactions with the 5-HT1B receptor. It acts as a functional agonist, selectively inhibiting adenylate cyclase activity only at this receptor . The compound’s selectivity is attributed to its ability to act as a rotationally restricted bioisosteric replacement for 5-hydroxyindole, which enhances its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its biochemical activity remains consistent over extended periods, making it a reliable agent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one vary with different dosages in animal models. At lower doses, it effectively modulates serotonin-mediated processes without adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s ability to selectively inhibit adenylate cyclase activity at the 5-HT1B receptor suggests its role in modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its efficacy and specificity in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 93129 involves the formation of a pyrrolo[3,2-b]pyridin-5-one structure. The key steps include:

Industrial Production Methods

While specific industrial production methods for CP 93129 are not widely documented, the synthesis typically follows standard organic synthesis protocols involving controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CP 93129 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP 93129 is unique due to its high selectivity for the serotonin 5-hydroxytryptamine 1B receptor, making it a valuable tool for studying this receptor’s role in the brain. Its ability to modulate neurotransmitter release with minimal off-target effects distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,13-14H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYVGMRFPFNZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2NC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155670
Record name 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127792-75-0, 879089-64-2
Record name 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127792-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879089-64-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CP-93129
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Reactant of Route 2
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Reactant of Route 3
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Reactant of Route 4
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Reactant of Route 5
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Reactant of Route 6
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one

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